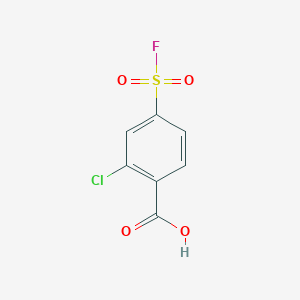

2-Chloro-4-(fluorosulfonyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluorosulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXNYFYCTVODCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934852-61-5 | |

| Record name | 2-chloro-4-(fluorosulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Fluorosulfonyl Benzoic Acid

Electrophilic Reactivity of the Fluorosulfonyl Moiety

The sulfur atom in the fluorosulfonyl group (-SO₂F) is in a high oxidation state (+6) and is bonded to three highly electronegative atoms (two oxygen atoms and one fluorine atom). This configuration renders the sulfur atom highly electrophilic and susceptible to attack by nucleophiles.

The fluorosulfonyl group is a key reactive center in the molecule, acting as an electrophilic warhead. It readily participates in a class of reactions known as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx). acs.orgresearchgate.net These reactions involve the displacement of the fluoride ion by a nucleophile. Aryl sulfonyl fluorides are recognized for their stability combined with tunable reactivity, making them valuable in fields like chemical biology and drug design for forming stable covalent bonds with biological targets. acs.orgnih.gov

The reactivity of the fluorosulfonyl group can be modulated by the electronic properties of the aromatic ring to which it is attached. nih.gov In 2-Chloro-4-(fluorosulfonyl)benzoic acid, the presence of two other electron-withdrawing groups (-Cl and -COOH) further enhances the electrophilicity of the sulfur atom. Common nucleophiles that react with the fluorosulfonyl group include amines, phenols, and water (hydrolysis).

| Nucleophile (Nu-H) | Product | Reaction Type |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | 2-Chloro-4-(N,N-dialkylsulfamoyl)benzoic acid | Sulfonamide formation |

| Phenol (ArOH) / Alcohol (ROH) | 2-Chloro-4-(phenoxysulfonyl)benzoic acid / 2-Chloro-4-(alkoxysulfonyl)benzoic acid | Sulfonate ester formation |

| Water (H₂O) / Hydroxide (OH⁻) | 2-Chloro-4-sulfobenzoic acid | Hydrolysis |

| Thiol (RSH) | 2-Chloro-4-(organosulfonothioyl)benzoic acid (Thiosulfonate) | Thiosulfonate formation |

The mechanism of nucleophilic substitution at the sulfonyl sulfur is a subject of detailed study. While analogous reactions with sulfonyl chlorides often proceed through a synchronous Sɴ2-like mechanism, the substitution involving sulfonyl fluorides is proposed to occur via a stepwise addition-elimination (A-E) mechanism. nih.gov

The reaction pathway is believed to involve the initial attack of the nucleophile on the electrophilic sulfur atom, breaking the S=O π-bond and forming a trigonal bipyramidal intermediate, often referred to as a sulfurane. nih.gov In this intermediate, the incoming nucleophile and the leaving group (fluoride) typically occupy the apical positions. The subsequent step involves the collapse of this intermediate, reformation of the S=O double bond, and expulsion of the fluoride ion, which is a good leaving group in this context. This stepwise process distinguishes it from the concerted Sɴ2 mechanism observed at carbon centers. nih.gov

Reactivity of Halogen Substituents (Chloro and Fluoro)

The reactivity of the halogen atoms in 2-Chloro-4-(fluorosulfonyl)benzoic acid is context-dependent. The fluorine atom, being part of the sulfonyl group, is involved in SuFEx reactions as described above. The chlorine atom, directly attached to the aromatic ring, exhibits reactivity characteristic of aryl halides on a highly electron-deficient ring.

The benzene (B151609) ring of the title compound is severely electron-deficient due to the potent electron-withdrawing nature of the chloro, fluorosulfonyl, and carboxylic acid groups. This electronic state makes the ring highly activated towards nucleophilic aromatic substitution (SNAr).

In this molecule, the chlorine atom at the C2 position is the most probable site for nucleophilic attack and displacement. Its position is ortho to the carboxylic acid group and para to the powerful fluorosulfonyl group. Both of these groups can stabilize the negative charge of the intermediate Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy for the reaction. stackexchange.com The reaction proceeds via the addition of a nucleophile to the ring, forming a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity.

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) | 2-Amino-4-(fluorosulfonyl)benzoic acid | High temperature and pressure |

| Hydroxide (OH⁻) | 4-(Fluorosulfonyl)-2-hydroxybenzoic acid | Heat, aqueous base |

| Alkoxide (RO⁻) | 2-Alkoxy-4-(fluorosulfonyl)benzoic acid | Alcohol, strong base |

| Thiolate (RS⁻) | 4-(Fluorosulfonyl)-2-(alkylthio)benzoic acid | Thiol, base |

Electrophilic aromatic substitution (EAS) on the 2-Chloro-4-(fluorosulfonyl)benzoic acid ring is exceptionally challenging. The cumulative effect of three strong deactivating, electron-withdrawing groups makes the ring extremely unreactive towards electrophiles, requiring harsh reaction conditions. msu.edulibretexts.org

Should a reaction be forced, the position of substitution is determined by the directing effects of the existing groups:

-COOH (Carboxyl group): A meta-director and strongly deactivating. libretexts.org

-SO₂F (Fluorosulfonyl group): A meta-director and strongly deactivating. masterorganicchemistry.com

-Cl (Chloro group): An ortho, para-director, but deactivating. pressbooks.pub

Analyzing these effects on the two available positions (C5 and C3):

The -COOH group at C1 directs an incoming electrophile to the meta position, C5.

The -SO₂F group at C4 directs an incoming electrophile to its meta positions, C3 and C5.

The -Cl group at C2 directs to its ortho position (C3) and para position (C5).

All three substituents direct, to varying degrees, towards the C5 position, with some influence also directed at the C3 position. Therefore, any potential EAS product would be predominantly the 5-substituted isomer. However, the profound deactivation of the ring makes such reactions synthetically impractical.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) is a versatile functional handle that can undergo a variety of well-established transformations. These reactions typically involve nucleophilic attack at the carbonyl carbon. A patent describing the synthesis of related 2-chloro-4-(alkylsulfonyl)benzoic acids demonstrates the utility of the carboxylic acid group as a precursor for further chemical modifications. googleapis.com

Key reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acid chloride.

Amide Formation: Reaction with a primary or secondary amine, often facilitated by a coupling agent (e.g., DCC, EDC), produces an amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (2-Chloro-4-(fluorosulfonyl)benzyl alcohol).

| Reagent | Product | Transformation |

|---|---|---|

| Methanol (CH₃OH), H⁺ | Methyl 2-chloro-4-(fluorosulfonyl)benzoate | Esterification |

| Thionyl chloride (SOCl₂) | 2-Chloro-4-(fluorosulfonyl)benzoyl chloride | Acid Chloride Formation |

| Ammonia (NH₃), heat/coupling agent | 2-Chloro-4-(fluorosulfonyl)benzamide | Amide Formation |

| Lithium aluminum hydride (LiAlH₄) | (2-Chloro-4-(fluorosulfonyl)phenyl)methanol | Reduction to Alcohol |

Esterification and Amidation Reactions

The carboxylic acid functionality of 2-Chloro-4-(fluorosulfonyl)benzoic acid is a primary site for chemical modification, readily undergoing esterification and amidation reactions to form a variety of derivatives.

Esterification:

Esterification of 2-Chloro-4-(fluorosulfonyl)benzoic acid can be achieved through several standard methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

The reactivity of the carboxylic acid in 2-Chloro-4-(fluorosulfonyl)benzoic acid is enhanced by the presence of the electron-withdrawing chloro and fluorosulfonyl groups. These groups increase the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by the alcohol. However, the ortho-chloro substituent may impart some steric hindrance, potentially requiring more forcing reaction conditions compared to an unsubstituted benzoic acid.

Alternative esterification methods that can be employed include reaction with alkyl halides in the presence of a base, or the use of coupling agents to activate the carboxylic acid prior to the addition of the alcohol.

Interactive Data Table: General Conditions for Fischer Esterification of Substituted Benzoic Acids

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| H₂SO₄ | Methanol | 60-70 | 4-24 | 70-95 |

| H₂SO₄ | Ethanol | 70-80 | 6-24 | 70-95 |

| p-TsOH | Propanol | 80-100 | 8-30 | 65-90 |

| HCl | Butanol | 90-110 | 12-48 | 60-85 |

Note: The data in this table represents typical conditions for the Fischer esterification of substituted benzoic acids and may require optimization for 2-Chloro-4-(fluorosulfonyl)benzoic acid.

Amidation:

The synthesis of amides from 2-Chloro-4-(fluorosulfonyl)benzoic acid proceeds through the reaction of the carboxylic acid with ammonia or a primary or secondary amine. Direct reaction of the carboxylic acid with an amine is generally not efficient and requires high temperatures. Therefore, the carboxylic acid is typically activated to facilitate the reaction.

Common methods for activating the carboxylic acid for amidation include:

Conversion to an acyl chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with amines to form the corresponding amide.

Use of coupling agents: A wide variety of coupling agents can be used to promote amide bond formation. These reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine.

The choice of amidation method depends on the specific amine being used and the desired reaction conditions. The electronic effects of the substituents on the aromatic ring of 2-Chloro-4-(fluorosulfonyl)benzoic acid are expected to facilitate these transformations.

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for 2-Chloro-4-(fluorosulfonyl)benzoic acid, although it typically requires harsh conditions for aromatic carboxylic acids. The stability of the resulting aryl anion or aryl radical intermediate is a key factor in determining the feasibility of this reaction.

The presence of strong electron-withdrawing groups, such as the fluorosulfonyl group, can stabilize a negative charge on the aromatic ring, which may facilitate decarboxylation under certain conditions. However, the reaction often requires high temperatures and the use of a catalyst, such as copper salts. The decarboxylation of aromatic carboxylic acids can be influenced by the position of substituents on the ring.

Potential decarboxylation of 2-Chloro-4-(fluorosulfonyl)benzoic acid would lead to the formation of 1-chloro-3-(fluorosulfonyl)benzene. This transformation pathway could be explored under pyrolytic conditions or in the presence of specific catalytic systems known to promote the decarboxylation of electron-deficient aromatic acids.

Research into the decarboxylation of structurally similar aromatic acids has shown that the reaction is often substrate-specific and highly dependent on the reaction conditions. For instance, the presence of ortho-substituents can influence the ease of decarboxylation.

Redox Chemistry of Fluorosulfonyl Benzoic Acids

The redox chemistry of 2-Chloro-4-(fluorosulfonyl)benzoic acid is complex, with potential reactions occurring at the aromatic ring, the carboxylic acid group, and the fluorosulfonyl moiety.

The fluorosulfonyl group (-SO₂F) is generally considered a robust and relatively inert functional group under many redox conditions. It is more resistant to reduction than the corresponding sulfonyl chloride (-SO₂Cl). However, under strong reducing conditions, it is conceivable that the sulfur-fluorine bond could be cleaved.

The aromatic ring, substituted with a chloro and a fluorosulfonyl group, is electron-deficient and therefore less susceptible to oxidation. Conversely, it may be more prone to reduction under certain conditions. Catalytic hydrogenation, for example, could potentially lead to the reduction of the aromatic ring or hydrodechlorination (replacement of the chlorine atom with hydrogen), depending on the catalyst and reaction conditions employed.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, such a strong reductant would likely also affect the fluorosulfonyl group.

Interactive Data Table: General Redox Potentials of Related Functional Groups

| Functional Group | Redox Process | Typical Potential Range (V vs. SCE) | Notes |

| Aryl Chloride | Reduction | -1.5 to -2.5 | Highly dependent on ring substituents. |

| Carboxylic Acid | Reduction | > -2.0 | Generally difficult to reduce electrochemically. |

| Aryl Sulfonyl Halide | Reduction (S-X bond cleavage) | -0.5 to -1.5 | Potential varies with the halogen (Cl, F). |

Note: The data in this table represents general electrochemical behavior and the specific potentials for 2-Chloro-4-(fluorosulfonyl)benzoic acid may differ.

Advanced Spectroscopic Characterization Techniques for 2 Chloro 4 Fluorosulfonyl Benzoic Acid

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a powerful tool for identifying the functional groups and determining the molecular structure of a compound.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This technique provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different vibrational modes of its functional groups. For 2-Chloro-4-(fluorosulfonyl)benzoic acid, one would expect to observe characteristic stretching and bending vibrations for the carboxylic acid (C=O, O-H), sulfonyl fluoride (B91410) (S=O, S-F), and chloro-substituted benzene (B151609) ring (C-Cl, C-H, C=C) moieties. A detailed analysis of the peak positions, intensities, and shapes would offer crucial insights into the molecular structure and intermolecular interactions, such as hydrogen bonding from the carboxylic acid group.

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser source. The resulting spectrum shows vibrational modes that are "Raman active." While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. In the case of 2-Chloro-4-(fluorosulfonyl)benzoic acid, FT-Raman would be particularly useful for studying the vibrations of the aromatic ring and the sulfonyl group.

A complete understanding of the vibrational spectrum requires the assignment of each observed band to a specific molecular motion. This is typically achieved through computational methods, such as Density Functional Theory (DFT). By calculating the theoretical vibrational frequencies and comparing them to the experimental FTIR and FT-Raman spectra, a reliable assignment can be made. Furthermore, a Total Energy Distribution (TED) analysis would be performed to quantify the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each vibrational mode, providing a more precise description of the molecular vibrations.

Electronic Spectroscopy for Molecular Orbital Analysis

Electronic spectroscopy provides information about the electronic structure and transitions within a molecule.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. The resulting spectrum, characterized by the wavelength of maximum absorption (λmax), provides information about the conjugated systems and electronic transitions within the molecule. For 2-Chloro-4-(fluorosulfonyl)benzoic acid, the UV-Vis spectrum would be expected to show absorptions related to the π → π* and n → π* transitions of the benzene ring and the carbonyl group. The positions and intensities of these bands would be influenced by the substituent groups (chloro, fluorosulfonyl, and carboxylic acid).

To gain a deeper understanding of the electronic transitions observed in the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. This theoretical approach can predict the electronic absorption spectra, including the excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in each transition (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO). This analysis is crucial for understanding the photophysical properties and reactivity of the molecule.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is unique to a specific compound and serves as a molecular fingerprint.

For 2-Chloro-4-(fluorosulfonyl)benzoic acid, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the functional groups. The cleavage of the C-S bond could lead to the loss of the fluorosulfonyl group (•SO₂F), while decarboxylation could result in the loss of CO₂. Another prominent fragmentation would be the loss of a chlorine atom.

A plausible fragmentation pattern is detailed in the table below, based on the analysis of related structures.

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [M-OH]⁺ | C₇H₃ClFO₃S⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| [M-COOH]⁺ | C₆H₃ClFS⁺ | Loss of the carboxyl group as a radical. |

| [M-SO₂F]⁺ | C₇H₄ClO₂⁺ | Cleavage of the C-S bond, with loss of the fluorosulfonyl radical. |

| [M-Cl]⁺ | C₇H₄FO₄S⁺ | Loss of a chlorine radical. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule and its fragments.

For 2-Chloro-4-(fluorosulfonyl)benzoic acid (C₇H₄ClFO₄S), the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹H, ¹²C, ³⁵Cl, ¹⁹F, ¹⁶O, and ³²S). This calculated mass can then be compared to the experimentally determined mass from HRMS to confirm the molecular formula.

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₇H₄³⁵ClFO₄S | 237.9503 |

| C₇H₄³⁷ClFO₄S | 239.9473 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Fluorine Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Constants

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each type, and the number of neighboring protons. In the aromatic region of the ¹H NMR spectrum for 2-Chloro-4-(fluorosulfonyl)benzoic acid, three distinct signals would be expected due to the three protons on the benzene ring.

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro, fluorosulfonyl, and carboxylic acid groups. The proton ortho to the carboxylic acid group is expected to be the most deshielded. The protons will also exhibit splitting patterns (coupling) due to interactions with neighboring protons.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-3 | 8.1 - 8.3 | Doublet (d) | J(H3-H5) = ~2 Hz |

| H-5 | 7.8 - 8.0 | Doublet of Doublets (dd) | J(H5-H6) = ~8-9 Hz, J(H5-H3) = ~2 Hz |

| H-6 | 7.6 - 7.8 | Doublet (d) | J(H6-H5) = ~8-9 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 2-Chloro-4-(fluorosulfonyl)benzoic acid, seven distinct signals are expected in the ¹³C NMR spectrum, one for each of the seven carbon atoms in the molecule.

The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon atom of the carboxylic acid group will appear at a significantly downfield chemical shift. The carbons directly attached to the electronegative chlorine and fluorosulfonyl groups will also be deshielded.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-1 | 132 - 135 |

| C-2 | 138 - 142 |

| C-3 | 128 - 131 |

| C-4 | 145 - 150 |

| C-5 | 125 - 128 |

| C-6 | 130 - 133 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorosulfonyl Group

¹⁹F NMR spectroscopy is a highly sensitive technique used to study fluorine-containing compounds. For 2-Chloro-4-(fluorosulfonyl)benzoic acid, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom in the fluorosulfonyl group. The chemical shift of this fluorine atom will be influenced by the electronic environment of the sulfonyl group and the aromatic ring.

| Fluorine Environment | Predicted Chemical Shift (ppm) |

| -SO₂F | +40 to +70 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides powerful methods for elucidating the complex structure of molecules like 2-Chloro-4-(fluorosulfonyl)benzoic acid. By spreading the NMR information across two frequency axes, these techniques reveal correlations between different nuclei, allowing for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and confirmation of the compound's constitution. The primary 2D NMR techniques employed for structural analysis are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment is instrumental in identifying protons that are magnetically coupled to one another, typically through two or three bonds (²JHH or ³JHH). In the COSY spectrum, both the horizontal and vertical axes represent the ¹H chemical shift scale. The diagonal displays the one-dimensional ¹H spectrum, while the off-diagonal cross-peaks indicate coupling between pairs of protons.

For 2-Chloro-4-(fluorosulfonyl)benzoic acid, the aromatic region of the ¹H spectrum contains three distinct protons. The COSY spectrum is predicted to reveal the following key correlations, which are crucial for assigning the relative positions of these protons on the benzene ring:

H5-H6 Correlation: A strong cross-peak is expected between the proton at position 5 (H5) and the proton at position 6 (H6). This correlation arises from their three-bond (³JHH) ortho-coupling, which is typically in the range of 6-10 Hz for aromatic systems. libretexts.orgiastate.edu

H3-H5 Correlation: A weaker cross-peak may be observed between H3 and H5, corresponding to their four-bond (⁴JHH) meta-coupling. This coupling is significantly smaller (typically 1-3 Hz) and serves as further evidence for their spatial relationship. libretexts.orgiastate.edu

These correlations allow for the establishment of the proton connectivity sequence along the aromatic ring.

Interactive Data Table 1: Predicted ¹H-¹H COSY Correlations for 2-Chloro-4-(fluorosulfonyl)benzoic acid

| Proton 1 | Correlated Proton | Type of Coupling |

| H3 | H5 | ⁴J (meta) |

| H5 | H3, H6 | ⁴J (meta), ³J (ortho) |

| H6 | H5 | ³J (ortho) |

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment identifies direct, one-bond correlations between protons and the carbon atoms to which they are attached (¹JCH). This technique is exceptionally sensitive and is fundamental for assigning the chemical shifts of protonated carbons. The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the 2D plot signifies a direct C-H bond.

In the case of 2-Chloro-4-(fluorosulfonyl)benzoic acid, the aromatic ring has three proton-bearing carbons (C3, C5, and C6) and three quaternary carbons (C1, C2, and C4) which will not appear in the HSQC spectrum. The expected correlations are:

A cross-peak correlating the ¹H signal of H3 with the ¹³C signal of C3.

A cross-peak correlating the ¹H signal of H5 with the ¹³C signal of C5.

A cross-peak correlating the ¹H signal of H6 with the ¹³C signal of C6.

This analysis provides a direct link between the proton and carbon skeletons of the molecule.

Interactive Data Table 2: Predicted ¹H-¹³C HSQC Correlations for 2-Chloro-4-(fluorosulfonyl)benzoic acid

| Proton | Correlated Carbon (¹JCH) |

| H3 | C3 |

| H5 | C5 |

| H6 | C6 |

Heteronuclear Multiple Bond Correlation (HMBC)

For 2-Chloro-4-(fluorosulfonyl)benzoic acid, the HMBC spectrum provides the definitive evidence for the substitution pattern on the aromatic ring. The predicted key long-range correlations from each aromatic proton to neighboring carbons are detailed below and summarized in the subsequent data table.

Correlations from H3: This proton is expected to show two-bond correlations (²JCH) to the substituted carbons C2 (bearing the chloro group) and C4 (bearing the fluorosulfonyl group). It should also exhibit three-bond correlations (³JCH) to the carboxyl carbon (C7, also referred to as C=O) and to the protonated carbon C5.

Correlations from H5: H5 is predicted to have two-bond correlations to C4 and C6. Three-bond correlations are expected to C1 (the carbon to which the carboxyl group is attached) and C3.

Correlations from H6: This proton should show strong two-bond correlations to C1 and C5. Crucially, three-bond correlations from H6 to the chloro-substituted C2 and the fluorosulfonyl-substituted C4 would firmly establish the arrangement of all substituents around the ring.

The collective analysis of these HMBC correlations allows for the complete and unambiguous assignment of the entire carbon framework and confirms the precise location of the chloro, fluorosulfonyl, and benzoic acid moieties.

Interactive Data Table 3: Predicted ¹H-¹³C HMBC Long-Range Correlations for 2-Chloro-4-(fluorosulfonyl)benzoic acid

| Proton | Correlated Carbons (²JCH) | Correlated Carbons (³JCH) |

| H3 | C2, C4 | C5, C7 (Carboxyl C=O) |

| H5 | C4, C6 | C1, C3 |

| H6 | C1, C5 | C2, C4 |

Computational Chemistry and Molecular Modeling Studies of 2 Chloro 4 Fluorosulfonyl Benzoic Acid

Quantum Chemical Calculations for Optimized Geometries and Electronic Structures

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and the electronic nature of a molecule. These theoretical methods can predict stable conformations and provide insight into the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com A typical approach would involve the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the accuracy of ab initio methods with the efficiency of density functional methods. This functional is often paired with a basis set such as 6-31G(d,p), which provides a good balance between computational cost and accuracy for organic molecules containing elements like chlorine, fluorine, and sulfur. The selection of the functional and basis set is a critical step that dictates the quality of the calculated results. For similar molecules, researchers have employed DFT to successfully predict molecular geometries and other properties. researchgate.net

The presence of rotatable bonds in 2-Chloro-4-(fluorosulfonyl)benzoic acid—specifically around the carboxylic acid and fluorosulfonyl groups—suggests the existence of multiple conformers. A conformational analysis would be necessary to identify the most stable three-dimensional arrangements of the molecule. This involves systematically rotating these bonds and calculating the energy of each resulting structure. The results would generate a potential energy surface, or energy landscape, highlighting the lowest energy (most stable) conformers and the energy barriers for conversion between them. mdpi.commdpi.com Such studies on related ortho-substituted benzoic acids have revealed how intramolecular interactions, like hydrogen bonding, can influence conformational preferences. mdpi.com

Table 1: Hypothetical Conformational Analysis Data for 2-Chloro-4-(fluorosulfonyl)benzoic acid This table is for illustrative purposes only, as specific research data is not available.

| Conformer | Dihedral Angle 1 (°) (C-C-C=O) | Dihedral Angle 2 (°) (C-S-O-F) | Relative Energy (kJ/mol) | Population (%) at 298.15 K |

|---|---|---|---|---|

| Conformer A | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Conformer B | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Conformer C | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. By calculating the energies of these orbitals, one could predict the kinetic stability and chemical reactivity of 2-Chloro-4-(fluorosulfonyl)benzoic acid.

Mapping the electron density of the HOMO and LUMO provides insight into the regions of a molecule that are most likely to act as an electron donor (HOMO) or an electron acceptor (LUMO). For 2-Chloro-4-(fluorosulfonyl)benzoic acid, the HOMO would likely be concentrated on the electron-rich aromatic ring and the oxygen atoms of the carboxylic and sulfonyl groups. The LUMO would be expected to be distributed over the electron-withdrawing fluorosulfonyl and chloro substituents, indicating these as potential sites for nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Data for 2-Chloro-4-(fluorosulfonyl)benzoic acid This table is for illustrative purposes only, as specific research data is not available.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is useful for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For 2-Chloro-4-(fluorosulfonyl)benzoic acid, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl and sulfonyl groups, as well as the chlorine atom. Positive potential would likely be concentrated around the acidic hydrogen of the carboxylic group.

Identification of Electrophilic and Nucleophilic Sites

The reactivity of a molecule is fundamentally governed by the distribution of its electron density, which dictates the location of electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In 2-Chloro-4-(fluorosulfonyl)benzoic acid, the interplay of its distinct functional groups—a carboxylic acid, a chloro group, and a fluorosulfonyl group—attached to a benzene (B151609) ring creates a complex electronic landscape.

Electrophilic Sites: The most prominent electrophilic centers in the molecule are predicted to be the carbon atom of the carboxylic acid group and the sulfur atom of the fluorosulfonyl group. The carboxylic carbon is bonded to two highly electronegative oxygen atoms, which strongly withdraw electron density, rendering it susceptible to nucleophilic attack. Similarly, the sulfur atom in the fluorosulfonyl group is bonded to two oxygen atoms and a fluorine atom, all of which are powerful electron-withdrawing groups. This makes the sulfur atom highly electron-deficient and a prime target for nucleophiles. The sulfonyl fluorides are noted for their electrophilicity, which is a key aspect of their chemical utility.

Nucleophilic Sites: Conversely, the oxygen atoms of the carboxylic acid and the sulfonyl group are expected to be the primary nucleophilic sites. These atoms possess lone pairs of electrons and a partial negative charge, making them capable of donating electron density to electrophiles. The aromatic ring, while influenced by electron-withdrawing substituents, can also act as a nucleophile in certain reactions, although its nucleophilicity is significantly diminished by the attached functional groups.

Visualization of Charge Distribution and Reactive Regions

Molecular Electrostatic Potential (MEP) surfaces are a valuable tool for visualizing the charge distribution and predicting the reactive regions of a molecule. For 2-Chloro-4-(fluorosulfonyl)benzoic acid, an MEP map would be expected to show regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue).

It is anticipated that the most negative electrostatic potential would be localized around the oxygen atoms of the carboxylic acid and sulfonyl groups, confirming their role as nucleophilic centers. The region around the acidic proton of the carboxylic group would exhibit a strongly positive electrostatic potential, highlighting its susceptibility to deprotonation. The sulfur atom of the fluorosulfonyl group and the carbon of the carboxyl group would be characterized by a significant positive potential, indicating their electrophilic nature. The presence of the electron-withdrawing chloro and fluorosulfonyl groups would also influence the charge distribution on the benzene ring, leading to a less electron-rich aromatic system compared to unsubstituted benzoic acid.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. This method allows for the quantitative assessment of intramolecular interactions and charge delocalization.

Assessment of Intramolecular Hyperconjugative Interactions

Intramolecular hyperconjugative interactions involve the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. These interactions contribute to the stabilization of the molecule. In 2-Chloro-4-(fluorosulfonyl)benzoic acid, several such interactions are expected to be significant.

Quantification of Charge Delocalization Effects

Charge delocalization is a key factor in determining the stability and reactivity of aromatic compounds. In 2-Chloro-4-(fluorosulfonyl)benzoic acid, the presence of both electron-donating (lone pairs on oxygen and chlorine) and electron-withdrawing (carbonyl, sulfonyl) groups leads to a complex pattern of charge delocalization.

NBO analysis can quantify the extent of this delocalization by examining the occupancies of the natural bond orbitals. Deviations from the ideal integer occupancies (2 for a filled orbital, 0 for an empty one) are indicative of electron delocalization. It is expected that there would be significant delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the π-system of the benzene ring and the adjacent anti-bonding orbitals. This delocalization contributes to the resonance stabilization of the molecule.

Thermodynamic Property Computations

Computational methods can be employed to calculate the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy. These calculations are crucial for understanding the stability of a compound and predicting the feasibility and spontaneity of chemical reactions. While specific experimental or calculated values for 2-Chloro-4-(fluorosulfonyl)benzoic acid are not readily found in the searched literature, computational studies on similar molecules like chlorobenzoic acids have been performed. For instance, ab initio calculations have been used to determine the enthalpies of formation for various chlorobenzoic acids, showing good agreement with experimental data.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

The standard enthalpy of formation (ΔHf°), standard entropy (S°), and standard Gibbs free energy of formation (ΔGf°) are fundamental thermodynamic parameters. These values can be computed using various quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods. The calculations typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to determine the vibrational, rotational, and translational contributions to the thermodynamic properties.

For 2-Chloro-4-(fluorosulfonyl)benzoic acid, these calculations would provide a quantitative measure of its stability. The Gibbs free energy, in particular, is a critical parameter for predicting the spontaneity of reactions involving this compound. While precise values are not available, it is expected that the presence of the strongly electron-withdrawing fluorosulfonyl group would significantly influence the thermodynamic properties compared to simpler benzoic acid derivatives.

Below is a hypothetical table illustrating the kind of data that would be generated from such computations. The values are for illustrative purposes only and are not actual calculated data for 2-Chloro-4-(fluorosulfonyl)benzoic acid.

| Thermodynamic Property | Calculated Value (Illustrative) | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -XXX.X | kJ/mol |

| Standard Entropy (S°) | YYY.Y | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -ZZZ.Z | kJ/mol |

Heat Capacity and Thermal Stability Predictions

The prediction of thermodynamic properties, such as heat capacity (Cp) and thermal stability, is a fundamental aspect of computational materials science. These parameters are vital for understanding how a substance responds to changes in temperature and for assessing its stability under thermal stress.

Heat Capacity (Cp): Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. Computationally, the heat capacity of a molecule like 2-Chloro-4-(fluorosulfonyl)benzoic acid can be predicted using methods based on statistical thermodynamics. By performing quantum chemical calculations, typically using Density Functional Theory (DFT), it is possible to calculate the vibrational frequencies of the molecule. These frequencies, along with translational and rotational contributions, are then used to compute thermodynamic functions, including heat capacity, at various temperatures.

Thermal Stability: Thermal stability refers to the ability of a compound to resist decomposition at high temperatures. Computational methods can predict thermal stability by calculating the bond dissociation energies (BDEs) for the weakest bonds within the molecule. A lower BDE indicates a bond that is more susceptible to breaking upon heating, suggesting lower thermal stability. For 2-Chloro-4-(fluorosulfonyl)benzoic acid, the bonds of interest would include the C-S, S-F, C-Cl, and O-H bonds. Thermogravimetric analysis (TGA) is an experimental technique that complements these predictions by measuring mass loss as a function of temperature. While specific computational TGA simulations are complex, BDE calculations provide a reliable initial assessment of thermal lability.

No specific computational data for the heat capacity or thermal stability of 2-Chloro-4-(fluorosulfonyl)benzoic acid were found in the reviewed scientific literature. The table below is illustrative of the type of data that such a computational study would generate.

| Temperature (K) | Predicted Ideal Gas Heat Capacity (Cp) (J/mol·K) |

|---|---|

| 298.15 | Data Not Available |

| 400 | Data Not Available |

| 500 | Data Not Available |

| 600 | Data Not Available |

Investigation of First-Order Hyperpolarizability and Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of significant interest for their applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response.

Computational DFT methods are widely used to predict the NLO properties of molecules. rsc.orgresearchgate.netdoi.org By calculating the static and dynamic first-order hyperpolarizability, researchers can assess a molecule's potential as an NLO material. For 2-Chloro-4-(fluorosulfonyl)benzoic acid, the presence of electron-withdrawing groups (–SO2F, –Cl) and a π-conjugated system (the benzene ring) suggests the potential for a significant NLO response. Calculations would typically involve optimizing the molecular geometry and then computing the dipole moment (μ) and the components of the hyperpolarizability tensor (β) using a suitable DFT functional and basis set. The magnitude of the total first hyperpolarizability (βtot) is a primary indicator of NLO activity.

Specific research investigating the first-order hyperpolarizability and NLO properties of 2-Chloro-4-(fluorosulfonyl)benzoic acid has not been identified in the literature. The following table illustrates the typical data generated from such computational analyses.

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) (Debye) | Data Not Available |

| Average Polarizability (α) (a.u.) | Data Not Available |

| Total First-Order Hyperpolarizability (βtot) (a.u.) | Data Not Available |

Crystal Structure Analysis and Intermolecular Interactions

The arrangement of molecules in a crystal lattice dictates the macroscopic properties of the material. While the specific crystal structure of 2-Chloro-4-(fluorosulfonyl)benzoic acid is not publicly available, computational methods can be used to analyze the intermolecular interactions that would govern its packing.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govmkjc.in It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The surface is defined by the points where the contribution of the promolecule and the procrystal to the electron density are equal.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. The analysis also generates 2D fingerprint plots, which summarize the distribution of intermolecular contacts, providing quantitative percentages for different types of atomic interactions (e.g., H···O, H···H, C···H). acs.orgnih.gov For 2-Chloro-4-(fluorosulfonyl)benzoic acid, one would expect significant contributions from contacts involving the oxygen, fluorine, and chlorine atoms.

To quantify the strength of the interactions identified through Hirshfeld analysis, energy decomposition models are employed. The CE-B3LYP model, implemented in the CrystalExplorer software, provides a reliable method for calculating the interaction energies between pairs of molecules in a crystal. nih.govcrystalexplorer.net This model calculates the total interaction energy and decomposes it into four key components: electrostatic, polarization, dispersion, and exchange-repulsion.

This analysis allows for a detailed understanding of the nature of the forces holding the crystal together. For instance, it can distinguish between interactions dominated by electrostatic forces (like strong hydrogen bonds) and those driven by dispersion forces (van der Waals interactions). uwa.edu.au This information is crucial for crystal engineering and understanding polymorphism.

As the crystal structure for 2-Chloro-4-(fluorosulfonyl)benzoic acid is not available, a Hirshfeld or energy decomposition analysis could not be performed. The table below is a template showing the expected output from a CE-B3LYP analysis for a significant molecular pair.

| Energy Component | Interaction Energy (kJ/mol) |

|---|---|

| Electrostatic | Data Not Available |

| Polarization | Data Not Available |

| Dispersion | Data Not Available |

| Exchange-Repulsion | Data Not Available |

| Total Interaction Energy | Data Not Available |

The molecular structure of 2-Chloro-4-(fluorosulfonyl)benzoic acid contains functional groups capable of forming robust intermolecular networks.

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor (the hydroxyl proton) and acceptor (both the hydroxyl and carbonyl oxygens). This typically leads to the formation of strong O–H···O hydrogen bonds, often resulting in centrosymmetric dimers in the crystal structures of benzoic acid derivatives. nih.govnih.gov Furthermore, the oxygen atoms of the sulfonyl group (–SO2F) are also potent hydrogen bond acceptors, potentially interacting with the carboxylic acid proton of a neighboring molecule. mdpi.com

Halogen Bonding: The chlorine atom attached to the benzene ring can act as a halogen bond donor. Halogen bonding is a noncovalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom. nih.gov In the crystal lattice of this compound, C–Cl···O interactions, likely involving the oxygen atoms of the carboxylic acid or sulfonyl groups, would be anticipated. These interactions, while typically weaker than hydrogen bonds, can play a significant role in directing the crystal packing arrangement. mdpi.com

Role as a Versatile Building Block in Organic Synthesis

The distinct reactivity of the functional groups on the 2-Chloro-4-(fluorosulfonyl)benzoic acid scaffold allows for its stepwise and selective modification, making it a versatile building block in synthetic chemistry.

2-Chloro-4-(fluorosulfonyl)benzoic acid serves as a strategic starting material for molecules where the sulfonyl fluoride (B91410) group is either retained as a reactive "warhead" or transformed into other functionalities. The carboxylic acid provides a handle for amide bond formation or other standard transformations, while the chloro and fluorosulfonyl groups can be subjected to various nucleophilic substitution or cross-coupling reactions. For instance, related building blocks like (chlorosulfonyl)benzenesulfonyl fluorides have been used in the parallel synthesis of compound libraries. nih.gov This approach allows for the selective modification of one sulfonyl halide over the other, enabling the rapid generation of diverse molecular structures from a common core. nih.gov The principles of such selective chemistry can be applied to 2-Chloro-4-(fluorosulfonyl)benzoic acid to build complex structures for various applications, including agrochemicals and pharmaceuticals.

The functional groups of 2-Chloro-4-(fluorosulfonyl)benzoic acid facilitate its incorporation into heterocyclic structures, which are prevalent motifs in medicinal chemistry. The carboxylic acid can be used to form heterocycles like benzoxazinones or benzothiazoles. For example, the related compound 2-Chloro-4-fluorobenzoic acid has been used in the preparation of 2-(2-chloro-4-fluorophenyl)-benzothiazole. sigmaaldrich.com Similarly, the fluorosulfonyl group can react with binucleophiles to forge sulfur-containing heterocycles. This dual reactivity allows for the construction of novel fused-ring systems where the benzene core of the molecule becomes part of a larger, more complex heterocyclic framework. The synthesis of various heterocyclic compounds often relies on such strategically functionalized precursors to achieve the desired molecular architecture. beilstein-journals.orgnih.gov

Development of Covalent Enzyme Inhibitors and Chemical Probes

The most prominent application of 2-Chloro-4-(fluorosulfonyl)benzoic acid is in the design of covalent inhibitors and chemical probes, owing to the unique reactivity of its sulfonyl fluoride group.

The sulfonyl fluoride (—SO₂F) moiety is considered a "privileged warhead" in chemical biology and drug discovery. rsc.org Its utility stems from a unique balance of stability and reactivity. While highly stable in aqueous environments like the cytosol, the sulfur(VI)-fluoride bond becomes susceptible to nucleophilic attack within the specific microenvironment of a protein's binding pocket. rsc.orgacs.org

This reaction, termed Sulfur(VI) Fluoride Exchange (SuFEx), is a type of click chemistry. acs.org The mechanism involves the nucleophilic side chain of an amino acid residue (like tyrosine or serine) attacking the electrophilic sulfur atom of the sulfonyl fluoride. This process is often facilitated by nearby basic residues within the binding site, which help to deprotonate the attacking nucleophile, increasing its reactivity. nih.gov The fluoride ion is an excellent leaving group, and its expulsion is stabilized by the protein environment, leading to the formation of a highly stable covalent sulfonate or sulfonamide bond between the inhibitor and the protein target. rsc.orgacs.org This covalent linkage results in irreversible or long-lasting inhibition.

| Property | Description | Citation |

| Biocompatibility | Stable in aqueous solutions, minimizing off-target reactions. | rsc.org |

| Privileged Reactivity | Reacts with a range of nucleophilic amino acid residues, not just cysteine. | rsc.orgrsc.org |

| Covalent Bond Formation | Forms highly stable sulfonate or sulfonamide bonds upon reaction. | acs.orgacs.org |

| Mechanism | Undergoes Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction. | acs.org |

Unlike many covalent warheads that exclusively target the highly nucleophilic cysteine residue, sulfonyl fluorides exhibit broader reactivity. They are known to form stable covalent adducts with a range of amino acids, including serine, threonine, lysine, histidine, and notably, tyrosine. rsc.orgrsc.org This expands the range of proteins that can be targeted for covalent inhibition, as many protein binding sites lack an accessible cysteine but contain other nucleophilic residues. acs.orgtandfonline.com

The targeting of tyrosine is a particularly significant application. nih.govsemanticscholar.org The rational design of sulfonyl fluoride-containing molecules has enabled the specific and selective modification of tyrosine residues within protein binding sites. semanticscholar.org For instance, researchers have successfully created sulfonyl fluoride probes to modify specific tyrosines in the active site of the mRNA-decapping scavenger enzyme (DcpS) and glutathione transferases. nih.govresearchgate.net This selectivity is often guided by the non-covalent interactions of the entire inhibitor molecule (the scaffold) with the protein, which positions the sulfonyl fluoride "warhead" in close proximity to the target residue, facilitating a site-specific reaction. nih.gov

| Targeted Amino Acid | Type of Covalent Bond Formed | Significance |

| Tyrosine | Sulfonate Ester | Expands targeting beyond cysteine; crucial for proteins lacking accessible cysteines. acs.orgsemanticscholar.org |

| Lysine | Sulfonamide | Forms stable adducts; a common residue in binding sites. nih.govacs.org |

| Serine | Sulfonate Ester | A classic target for sulfonyl fluorides, especially in serine proteases. rsc.org |

| Threonine | Sulfonate Ester | Structurally similar to serine, also a viable target. rsc.org |

| Histidine | Sulfonamide | Covalently engaged by sulfonyl fluorides in key proteins like cereblon. nih.gov |

Ligand Design for Biological Targets

The unique properties of the sulfonyl fluoride group make compounds like 2-Chloro-4-(fluorosulfonyl)benzoic acid essential tools in modern ligand design for creating highly specific and potent chemical probes and therapeutic candidates. rsc.org The process involves a "covalency-first" or rational design approach, where the scaffold of the molecule—in this case, the 2-chlorobenzoic acid portion—is tailored to fit into a specific protein's binding pocket. nih.govwuxiapptec.com

This non-covalent binding affinity ensures that the ligand resides in the target site long enough for the covalent reaction to occur, a principle known as "induced proximity." The scaffold directs the sulfonyl fluoride warhead toward a nearby nucleophilic amino acid. This strategy enhances both the potency and selectivity of the ligand, as the covalent bond will only form if the ligand's structure is complementary to the target protein's binding site. nih.gov This approach has been successfully used to develop potent and selective inhibitors for various targets, including kinases and enzymes like human neutrophil elastase, by screening libraries of sulfonyl fluoride-containing fragments. pnas.orgnih.gov

Advanced Applications and Research Paradigms Involving 2-Chloro-4-(fluorosulfonyl)benzoic Acid

1 Scaffold Modification for Receptor Affinity and Selectivity

2-Chloro-4-(fluorosulfonyl)benzoic acid serves as a versatile scaffold in medicinal chemistry, primarily due to its two reactive functional groups: the carboxylic acid and the fluorosulfonyl chloride. These sites allow for systematic modifications to tailor the molecule's interaction with specific biological receptors, thereby enhancing binding affinity and selectivity. The core structure, a substituted benzoic acid, is a common motif in drug design, and the addition of the chloro and fluorosulfonyl groups provides unique chemical properties and synthetic handles.

Researchers modify this scaffold to create libraries of derivative compounds for screening against various therapeutic targets. The fluorosulfonyl group is particularly reactive and readily forms stable sulfonamide bonds when reacted with primary or secondary amines. This reaction is a cornerstone of combinatorial chemistry, enabling the introduction of a wide array of chemical moieties. By varying the amine reactant, chemists can systematically alter the steric, electronic, and hydrophobic properties of the resulting molecule. These modifications are designed to optimize interactions with the amino acid residues within the binding pocket of a target protein, such as an enzyme or receptor.

The carboxylic acid group provides another point for modification, typically through the formation of amide bonds. This dual-functionality allows for the creation of complex molecules where different substituents can explore and occupy distinct sub-pockets of a receptor binding site. For instance, in the development of inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1, substituted benzoic acid scaffolds have been designed to mimic the interactions of natural pro-apoptotic proteins. nih.gov Modifications at different positions on the benzoic acid ring influence the compound's binding mode and affinity, demonstrating the scaffold's utility in achieving high potency and selectivity. nih.gov

Table 1: Illustrative Scaffold Modifications and Their Rationale

| Modification Site | Reaction Type | Rationale for Receptor Interaction |

|---|---|---|

| Fluorosulfonyl Group | Sulfonamide formation | Introduce diverse chemical groups to probe hydrophobic pockets, form hydrogen bonds, or establish electrostatic interactions. |

| Carboxylic Acid Group | Amide formation | Anchor the molecule within the binding site through key interactions (e.g., with arginine residues) and orient other parts of the molecule for optimal fit. |

2 Computational Modeling (e.g., Homology Modeling, Molecular Docking) in Ligand-Target Interactions

Computational modeling is an indispensable tool in modern drug discovery and plays a significant role in guiding the rational design of ligands derived from scaffolds like 2-chloro-4-(fluorosulfonyl)benzoic acid. Techniques such as molecular docking are used to predict and analyze the interactions between a potential drug molecule (ligand) and its biological target (receptor) at a molecular level.

Molecular docking simulations computationally place a library of candidate molecules, often derivatives of a core scaffold, into the three-dimensional structure of a target protein's active site. nih.govresearchgate.net The program then calculates a "docking score," which estimates the binding affinity based on the intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov This process allows researchers to:

Predict Binding Modes: Visualize how a ligand might orient itself within the receptor's binding pocket.

Identify Key Interactions: Pinpoint the specific amino acid residues that are crucial for binding.

Prioritize Candidates: Rank a large number of potential compounds based on their predicted affinity, allowing chemists to focus on synthesizing and testing only the most promising ones. nih.gov

For derivatives of sulfamoylbenzoic acids, docking studies have been successfully used to elucidate their binding mechanisms as, for example, antidiabetic agents by modeling their interactions with enzymes like α-glucosidase and α-amylase. nih.gov These studies reveal how the sulfonamide and carboxylic acid groups form critical hydrogen bonds with the active site residues, anchoring the inhibitor. nih.gov The results of such computational analyses provide a structural basis for the observed biological activity and guide further optimization of the lead compounds to improve potency and selectivity.

Table 2: Typical Workflow for Computational Modeling of Scaffold Derivatives

| Step | Description | Tools/Techniques |

|---|---|---|

| 1. Target Preparation | Obtain or generate a 3D structure of the target protein (e.g., from the Protein Data Bank or via homology modeling). | PDB, SWISS-MODEL |

| 2. Ligand Preparation | Create 3D models of the derivative compounds and optimize their geometry and energy state. | ChemDraw, Avogadro |

| 3. Molecular Docking | Simulate the binding of each ligand into the defined active site of the target protein. | AutoDock, Glide, GOLD |

| 4. Scoring and Analysis | Calculate binding energies and analyze the resulting poses to identify key molecular interactions. | Discovery Studio, PyMOL |

| 5. Iterative Design | Use the insights gained to design new derivatives with potentially improved binding characteristics. | N/A |

Environmental Fate and Analytical Methodologies for 2 Chloro 4 Fluorosulfonyl Benzoic Acid in Environmental Research

Analytical Methodologies for Detection and Quantification in Environmental Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the analysis of a wide range of organic micropollutants in environmental matrices. Its high sensitivity, selectivity, and ability to handle complex sample matrices make it particularly suitable for the trace analysis of compounds like 2-Chloro-4-(fluorosulfonyl)benzoic acid.

The inherent polarity and thermal lability of many benzoic acid derivatives make them amenable to LC-MS analysis, often without the need for derivatization, which can streamline sample preparation and reduce analytical variability. For compounds containing a sulfonyl group, such as 2-Chloro-4-(fluorosulfonyl)benzoic acid, electrospray ionization (ESI) is a commonly employed ionization technique. ESI can be operated in either positive or negative ion mode, and the choice depends on the specific compound's ability to gain or lose a proton. For acidic compounds like benzoic acid derivatives, negative ion mode is often preferred as it facilitates the formation of the [M-H]⁻ ion, leading to enhanced sensitivity.

Tandem mass spectrometry (MS/MS) further enhances the selectivity of the analysis by monitoring specific precursor-to-product ion transitions. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, which is crucial when analyzing complex environmental samples such as soil extracts or wastewater. The selection of appropriate MRM transitions is a critical step in method development and is based on the fragmentation pattern of the target analyte.

While specific LC-MS/MS parameters for 2-Chloro-4-(fluorosulfonyl)benzoic acid are not extensively documented in publicly available literature, typical methods for structurally similar halogenated and sulfonated benzoic acids can provide a foundational approach. For instance, reversed-phase chromatography using a C18 column is a common separation technique. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with the addition of a modifier like formic acid or ammonium (B1175870) acetate to improve chromatographic peak shape and ionization efficiency.

A hypothetical set of LC-MS/MS parameters for the analysis of 2-Chloro-4-(fluorosulfonyl)benzoic acid, based on methods for related compounds, is presented in Table 1.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of 2-Chloro-4-(fluorosulfonyl)benzoic acid

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation from matrix components |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | Optimized for maximum signal |

| Cone Voltage | Optimized for precursor ion |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transition 1 (Quantifier) | To be determined experimentally |

| MRM Transition 2 (Qualifier) | To be determined experimentally |

This table presents a hypothetical set of parameters based on common practices for similar compounds and would require experimental optimization for 2-Chloro-4-(fluorosulfonyl)benzoic acid.

Method Development and Validation for Environmental Monitoring

The development and validation of an analytical method are crucial to ensure the reliability and accuracy of environmental monitoring data. The validation process demonstrates that the method is suitable for its intended purpose and typically involves the evaluation of several key parameters as outlined by international guidelines.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the LC-MS analysis of 2-Chloro-4-(fluorosulfonyl)benzoic acid, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The linearity is typically evaluated by the coefficient of determination (R²). For analogous compounds, linearity is often achieved over a wide concentration range, which is essential for quantifying both low-level environmental concentrations and potentially higher concentrations in contaminated sites.

Recovery (Accuracy): Accuracy is determined by spiking a blank environmental matrix (e.g., clean water or soil) with a known amount of the analyte and measuring the concentration with the developed method. The recovery is expressed as the percentage of the measured concentration to the spiked concentration. For environmental trace analysis, acceptable recovery rates are generally within the range of 70-120%. The recovery of substituted benzoic acids from environmental matrices can be influenced by factors such as the sample extraction technique (e.g., solid-phase extraction for water, pressurized liquid extraction for soil) and the presence of co-extractives that may cause matrix effects.

Precision: Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For environmental monitoring methods, an RSD of less than 20% is often considered acceptable.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These limits are crucial for determining the applicability of the method for monitoring trace levels of contaminants. For similar compounds analyzed by LC-MS/MS, LOQs in the low nanogram per liter (ng/L) range for water samples and low microgram per kilogram (µg/kg) range for solid samples are often achievable.

A summary of typical validation parameters for the analysis of substituted benzoic acids in environmental samples, which could be expected for a validated method for 2-Chloro-4-(fluorosulfonyl)benzoic acid, is presented in Table 2.

Table 2: Representative Method Validation Data for the Analysis of Substituted Benzoic Acids in Environmental Matrices

| Validation Parameter | Typical Performance Metric |

| Linearity (R²) | > 0.99 |

| Recovery (Water) | 85 - 110% |

| Recovery (Soil) | 75 - 105% |

| Precision (Repeatability, RSD) | < 15% |

| Precision (Intermediate, RSD) | < 20% |

| Limit of Quantification (LOQ) in Water | 1 - 10 ng/L |

| Limit of Quantification (LOQ) in Soil | 1 - 10 µg/kg |

This table provides representative data based on published methods for structurally similar compounds and serves as a benchmark for a validated method for 2-Chloro-4-(fluorosulfonyl)benzoic acid.

Q & A

Q. What are the established synthetic routes for 2-Chloro-4-(fluorosulfonyl)benzoic acid, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves sequential sulfonation, chlorination, and fluorination. A validated approach (adapted from analogous compounds) includes:

- Sulfonation/Chlorination : Reacting benzoic acid derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by chlorination using reagents like thionyl chloride (SOCl₂) with FeCl₃ catalysis .

- Fluorination : Substituting chloride with fluorine using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions.

Key Parameters : - Temperature control (60–100°C for sulfonation; 15–25°C for fluorination).

- Stoichiometric excess of fluorinating agents to minimize side reactions.

- Purity of intermediates (e.g., 2-chloro-4-(chlorosulfonyl)benzoic acid) to avoid competing pathways.

Yield Optimization : Evidence from analogous syntheses reports yields of 85–89% when using sodium sulfite as a reducing agent and sodium bicarbonate to maintain pH 7–9 during sulfinate formation .

Q. How can researchers characterize the purity and structural integrity of 2-Chloro-4-(fluorosulfonyl)benzoic acid?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a Hypersil ODS column with a mobile phase of acetonitrile and 0.2% phosphoric acid (70:30 v/v) at 214 nm detection. This method achieves a linear range of 1.0–20.0 mg/L (R² = 0.9994) and recovery rates of 98–103% .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying sulfonyl and carboxylic acid group geometries .

- Spectroscopy : Confirm functional groups via IR (e.g., S=O stretching at ~1350 cm⁻¹) and NMR (¹H/¹³C chemical shifts for aromatic protons and fluorosulfonyl groups) .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be systematically addressed?

Methodological Answer: Contradictions often arise from variations in:

- Catalyst Selection : FeCl₃ vs. AlCl₃ in chlorination steps, which affect electrophilic substitution efficiency .

- Reducing Agents : Sodium sulfite vs. thiourea dioxide for sulfinate intermediate stability .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance fluorination kinetics but may hydrolyze sulfonyl chloride intermediates.

Resolution Strategy : - Design a factorial experiment to isolate variables (e.g., catalyst type, temperature).

- Use LC-MS to identify byproducts (e.g., desulfonated or over-fluorinated derivatives) .

Q. What mechanistic insights guide the regioselective introduction of the fluorosulfonyl group?

Methodological Answer:

- Electrophilic Aromatic Substitution : The chloro group at position 2 directs electrophiles (e.g., SO₃H⁺) to the para position (position 4) due to its ortho/para-directing nature. Subsequent fluorination proceeds via nucleophilic aromatic substitution (NAS) at the sulfonyl chloride site .

- Steric and Electronic Effects : Steric hindrance from the carboxylic acid group at position 1 limits substitution at adjacent positions. Fluorine’s electronegativity stabilizes the transition state during NAS .

Experimental Validation : - Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to track substitution pathways.

- Computational modeling (DFT) to map charge distribution and reaction barriers .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.